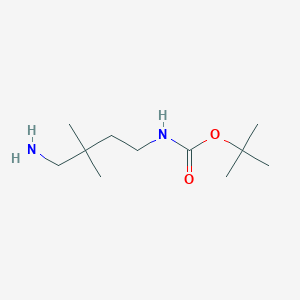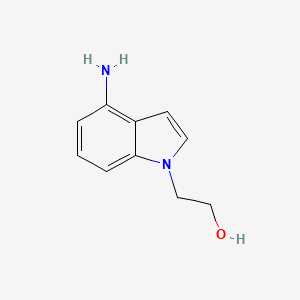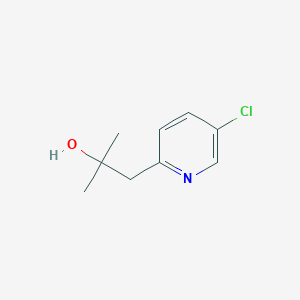
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyl group attached to a tertiary carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as isopropylmagnesium chloride. The reaction proceeds under anhydrous conditions, often in the presence of a solvent like tetrahydrofuran (THF), and is followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropan-2-one.
Reduction: Formation of 1-(5-chloropyridin-2-yl)-2-methylpropane.
Substitution: Formation of 1-(5-methoxypyridin-2-yl)-2-methylpropan-2-ol or 1-(5-thiopyridin-2-yl)-2-methylpropan-2-ol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-(5-Fluoropyridin-2-yl)-2-methylpropan-2-ol: Contains a fluorine atom instead of chlorine.
1-(5-Iodopyridin-2-yl)-2-methylpropan-2-ol: Features an iodine atom in place of chlorine.
Uniqueness: 1-(5-Chloropyridin-2-yl)-2-methylpropan-2-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding properties, and overall stability, making it distinct from its halogenated analogs.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,12)5-8-4-3-7(10)6-11-8/h3-4,6,12H,5H2,1-2H3 |
Clé InChI |
YXDGLKCRLVGYMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


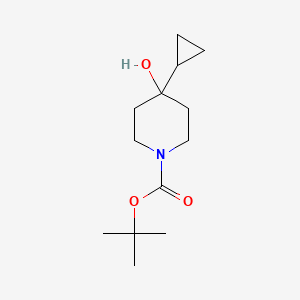
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
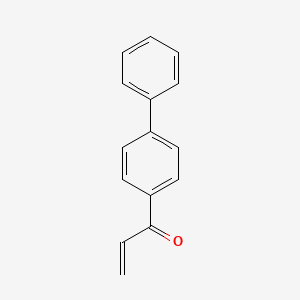
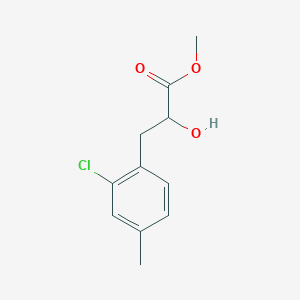
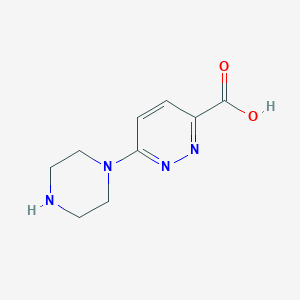
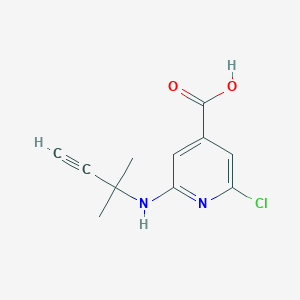
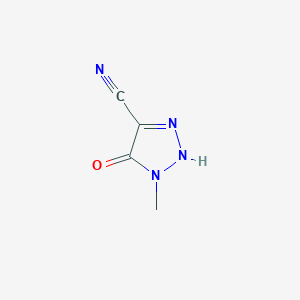
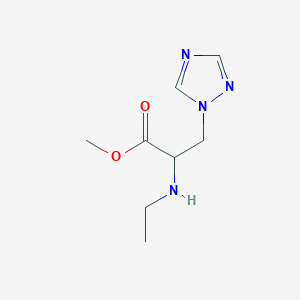
![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)

![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
